(S)-1,1,1-trifluoropropan-2-amine

Description

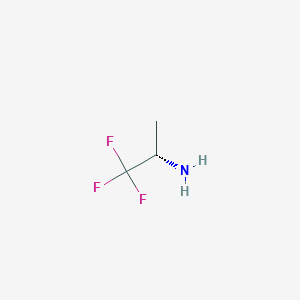

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1,1-trifluoropropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMLKBMPULDPTA-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Approaches for S 1,1,1 Trifluoropropan 2 Amine

General Synthetic Routes to 1,1,1-Trifluoropropan-2-amine

The synthesis of racemic 1,1,1-trifluoropropan-2-amine can be achieved through several established methods. One common approach involves the high-pressure reduction of the corresponding oxime derived from 1,1,1-trifluoroacetone. soton.ac.uk Another method is the base-catalyzed isomerization of the benzyl imine of 1,1,1-trifluoroacetone. soton.ac.ukgoogle.com This process typically involves the formation of N-(1,1,1-trifluoroisopropylidene) benzylamine, which is then rearranged and hydrolyzed to yield the desired amine. google.com

A notable industrial-scale synthesis of the enantiomers involves the fluorination of D- or L-alanine using sulfur tetrafluoride (SF4). soton.ac.uk However, the hazardous nature of SF4 necessitates specialized facilities, contributing to the high cost of the enantiomerically pure product and stimulating the development of alternative laboratory-scale syntheses. soton.ac.uk

Enantioselective Synthesis Strategies for the (S)-Isomer

Achieving the desired (S)-enantiomer with high stereoselectivity is a primary focus of synthetic efforts. Two prominent strategies, chiral auxiliary-mediated approaches and asymmetric catalysis, have proven effective.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com A well-established method for the enantioselective synthesis of (S)-1,1,1-trifluoropropan-2-amine utilizes a chiral sulfinamide auxiliary. soton.ac.uk In this approach, a geometrically pure Z-sulfinimine is reduced using a reducing agent like L-selectride to yield the (S)-configured amine derivative with high diastereoselectivity (92-96% de). soton.ac.uk The chiral auxiliary can then be removed to afford the target amine. soton.ac.uk

Another widely used procedure, introduced by Soloshonok, employs an enantiopure 1-phenylethylamine in conjunction with the base-catalyzed imine isomerization, typically achieving enantiomeric excesses of 92-93%. soton.ac.uk

| Chiral Auxiliary Approach | Key Reagents | Diastereomeric/Enantiomeric Excess | Reference |

| Chiral Sulfinamide | Z-sulfinimine, L-selectride | 92-96% de | soton.ac.uk |

| 1-Phenylethylamine | Enantiopure 1-phenylethylamine, base | 92-93% ee | soton.ac.uk |

Asymmetric Catalysis in its Formation (e.g., Chiral Ligand-Assisted Reactions)

Asymmetric catalysis offers an elegant and efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. youtube.comosti.gov While specific examples for the direct asymmetric catalytic synthesis of this compound are not extensively detailed in the provided results, the principles of asymmetric catalysis are highly relevant. For instance, the asymmetric hydrogenation of 1,1,1-trifluoroacetone using chiral transition metal catalysts is a primary method for producing the corresponding chiral alcohol, (S)-1,1,1-trifluoro-2-propanol, which could potentially be converted to the amine.

The development of synergistic catalysis, combining multiple catalytic modes, is a powerful strategy for novel transformations. youtube.com For example, combining an iridium catalyst with a ketone co-catalyst has enabled the direct asymmetric α-C-H alkylation of primary alkylamines. nih.gov Such innovative approaches could be adapted for the enantioselective synthesis of this compound.

Optimization of Reaction Conditions for Scalable Synthesis

The efficient and scalable synthesis of this compound is crucial for its practical application. Optimization of reaction conditions plays a pivotal role in achieving high yields and enantioselectivity on a larger scale.

One prominent method involves the base-catalyzed rearrangement of an imine intermediate. In a preferred embodiment of a patented process, N-(1,1,1-trifluoroisopropylidene)benzylamine is heated with a primary amine, such as benzylamine, in the presence of a catalytic amount of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). google.com The reaction temperature is a critical parameter, with optimal results observed between 90 °C and 130 °C, and more specifically around 115 °C. google.com The reaction is typically carried out at atmospheric pressure, and the desired this compound is conveniently distilled from the reaction mixture as it is formed. google.com This continuous removal of the product helps to drive the equilibrium towards the desired amine.

Another approach utilizes a chiral sulfinamide auxiliary to induce stereoselectivity. soton.ac.uksoton.ac.uk In this method, the formation of the N-sulfinylimine from 1,1,1-trifluoroacetone and the chiral sulfinamide is a key step. soton.ac.uk The choice of solvent can significantly impact the reaction yield. For instance, using a mixture of dichloromethane (DCM) and methanol (MeOH) for the imine formation has been shown to provide more consistent yields. soton.ac.uk The stoichiometry of the reagents is also important; reducing the excess of the chiral auxiliary from 2 equivalents to 1.5 equivalents did not negatively affect the outcome. soton.ac.uk However, using an excess of the trifluoroacetone resulted in lower yields. soton.ac.uk For the subsequent reduction of the N-sulfinylimine to the desired amine, suppressing the use of methanol can lead to improved diastereomeric ratios. soton.ac.uk

The following table summarizes key optimized conditions for different synthetic routes:

| Synthetic Route | Key Parameters | Optimized Conditions | Outcome |

| Base-catalyzed rearrangement | Temperature, Base | 115 °C, DBU (catalytic) | Distillation of pure product |

| Chiral sulfinamide auxiliary | Solvents, Reagent stoichiometry | DCM/MeOH for imine formation, No MeOH in reduction, 1.5 equiv. of auxiliary | Consistent yields, improved diastereomeric ratios |

Purification and Isolation Protocols for Research-Grade Purity

Achieving high purity of this compound is essential for its use in research and development, particularly in the synthesis of active pharmaceutical ingredients. Standard purification methods such as distillation and recrystallization can be employed, and for more rigorous purification, chromatographic techniques are utilized. google.com

Silica Gel Column Chromatography Techniques

Silica gel column chromatography is a widely used method for the purification of organic compounds. For amines, which can interact strongly with the acidic silica surface, modifications to the stationary phase or mobile phase are often necessary to achieve good separation and prevent streaking. rochester.edu

One common practice is the use of triethylamine-deactivated silica gel, which mitigates the acidity of the silica and improves the chromatography of amines. rochester.edu Alternatively, alumina, which is a basic or neutral medium, can be an effective stationary phase for the purification of amines. rochester.edu

In the context of synthesizing precursors to this compound, such as trifluoromethylated oximes, silica gel chromatography is employed for their purification. For example, various (E)-1-aryl-3,3,3-trifluoropropan-1-one oximes have been purified using silica gel column chromatography with a mobile phase of petroleum ether (PE) and ethyl acetate (EA) in different ratios (e.g., 10:1 or 5:1). rsc.org

The choice of silica gel type can also be crucial. Irregular silica gels are traditionally used for flash chromatography, while spherical particles can offer better separation performance, albeit at a higher cost. silicycle.com

Reverse-Phase High-Performance Liquid Chromatography (HPLC) for Advanced Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the final purification of polar compounds, including amines and peptides, to very high purity levels. researchgate.netunp.edu.ar In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. youtube.com

For the analysis and purification of amines like this compound, specific conditions can be applied. A reverse-phase HPLC method using a Newcrom R1 column has been described for the analysis of ethanamine, 2,2,2-trifluoro-, hydrochloride. sielc.com The mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The choice and concentration of the acidic modifier in the mobile phase can significantly impact the separation selectivity without greatly affecting the UV response. nih.gov For instance, using a high concentration of formic acid (e.g., 10%) in the mobile phase has been shown to improve peak shape and resolution for certain flavonoids. unp.edu.ar The addition of solvents like 2,2,2-trifluoroethanol (TFE) to the mobile phase can also markedly improve the chromatographic separation of hydrophobic and aggregation-prone peptides. researchgate.net

The following table outlines typical conditions for the purification of related compounds using chromatography:

| Technique | Stationary Phase | Mobile Phase / Eluent | Application |

| Silica Gel Chromatography | Silica Gel | Petroleum Ether : Ethyl Acetate (e.g., 10:1, 5:1) | Purification of oxime precursors |

| Reverse-Phase HPLC | C18 (e.g., Newcrom R1) | Acetonitrile, Water, Formic Acid | Analysis and preparative separation of fluorinated amines |

Role As a Chiral Building Block and Intermediate in Complex Molecule Synthesis

Integration into N-Heterocyclic Chemical Scaffolds

N-heterocyclic scaffolds are foundational structures in medicinal chemistry. The introduction of the (S)-1,1,1-trifluoropropan-2-amino group into these rings can produce novel derivatives with potentially enhanced biological activity. The amine can be incorporated into these systems, typically through nucleophilic substitution reactions where it displaces a suitable leaving group on the heterocyclic ring.

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its isoelectronic relationship with purines, which allows it to act as a surrogate in various biological systems. nih.gov The synthesis of derivatives of this scaffold often involves the construction of the fused ring system followed by functionalization. nih.govresearchgate.net Common synthetic strategies include the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or the conversion of related heterocyclic systems. nih.gov

To introduce an amine substituent like (S)-1,1,1-trifluoropropan-2-amine, a common strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized triazolopyrimidine core. A halogen, such as chlorine or bromine, is often installed at a specific position on the pyrimidine ring (commonly C5 or C7) to serve as a leaving group.

The amination reaction can be directed with high chemoselectivity to a specific carbon atom. For instance, in a 7-chloro-1,2,4-triazolo[1,5-a]pyrimidine, the C7 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine and triazole rings. Reacting this chloro-derivative with this compound, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) and a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures, would lead to the selective formation of the C7-aminated product.

Table 1: General Conditions for Chemoselective Amination

| Parameter | Condition | Purpose |

| Substrate | Halo- nih.govnih.govpharmacophorejournal.comtriazolo[1,5-a]pyrimidine | Provides an electrophilic site for amination. |

| Nucleophile | This compound | Introduces the desired chiral side chain. |

| Solvent | DMF, NMP, Dioxane | Aprotic, polar solvent to facilitate the reaction. |

| Base | DIPEA, K₂CO₃, Cs₂CO₃ | Scavenges the HX acid byproduct. |

| Temperature | 80-150 °C | Provides activation energy for the substitution. |

The mechanism for the amination of a halo-substituted 1,2,4-triazolo[1,5-a]pyrimidine with this compound is typically a nucleophilic aromatic substitution (SNAr) reaction. This process occurs in two main steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electron-deficient carbon atom bearing the halogen leaving group (e.g., C7). This addition step is usually the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the heterocyclic ring system.

Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the halide ion (e.g., Cl⁻). This is a rapid step that results in the formation of the final substituted product. A base is used in the reaction to neutralize the hydrogen halide (e.g., HCl) that is formed.

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another class of heterocyclic compounds with significant biological activity, including use as kinase inhibitors in oncology. nih.gov The synthesis of substituted pyrrolopyrimidines often involves building the scaffold and then introducing key substituents. Similar to the triazolopyrimidines, a common method for introducing an amine side chain is through an SNAr reaction at an activated position, typically the C4 position, which is often substituted with a chlorine atom.

In a representative synthesis, a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate can be reacted with this compound. The reaction is generally carried out in a polar solvent such as water, methanol, or a mixture of the two, in the presence of a base like potassium carbonate, at elevated temperatures to yield the corresponding 4-amino derivative. google.com The retention of the stereochemistry at the chiral center of the amine is a key advantage of this synthetic approach.

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus, making it a prime target for antiviral therapy. nih.gov Many HIV protease inhibitors are peptidomimetic molecules designed to fit into the enzyme's active site. diva-portal.org Chiral building blocks are essential for creating inhibitors with the correct three-dimensional shape to bind effectively.

While specific examples directly incorporating this compound into publicly documented HIV protease inhibitors are not prevalent, its structural motifs are relevant. The synthesis of these complex inhibitors often involves the coupling of various chiral fragments. This compound could be used to introduce a small, chiral, trifluoromethyl-containing P1 or P1' ligand, which are regions of the inhibitor that interact with the S1/S1' pockets of the protease. The amine could be acylated to form an amide bond, linking it to the central core of the inhibitor. The trifluoromethyl group would be expected to enhance hydrophobic interactions within the enzyme's binding pocket.

Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives.

Derivatization Reactions for Diverse Chemical Scaffolds

The primary amine group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These reactions convert the simple chiral amine into more complex intermediates that can be used to build diverse chemical scaffolds. mdpi.com The goal of derivatization is to modify the analyte's characteristics by replacing the active hydrogen on the amine with a new functional group, which can then participate in further synthetic transformations. iu.edu

Common derivatization reactions for primary amines include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is one of the most common ways to incorporate the amine into a larger molecule.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a key functional group in many therapeutic agents.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though over-alkylation can be a challenge.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization strategies allow chemists to use this compound as a starting point for a multitude of molecular designs, enabling the systematic exploration of structure-activity relationships in drug discovery programs.

Table 2: Common Derivatization Reactions for this compound

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | R-COCl | Amide |

| Sulfonylation | R-SO₂Cl | Sulfonamide |

| Reductive Amination | R-CHO, NaBH(OAc)₃ | Secondary Amine |

| Urea Formation | R-NCO | Urea |

Formation of Carbamates and Other Amine Derivatives

The primary amine functionality of this compound is a reactive handle for the construction of various derivatives. Carbamates, amides, and other nitrogen-containing structures are readily synthesized, providing a pathway to diverse molecular scaffolds.

Carbamate Formation: Carbamates are synthesized from amines through several established methods. One common approach involves the reaction of the amine with a chloroformate in the presence of a base. Another method is a three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. nih.gov This reaction proceeds via the formation of a carbamate anion from the amine and CO2, which then acts as a nucleophile to attack the alkyl halide. nih.gov The stability and formation of carbamates from primary and secondary amines in aqueous solutions with CO2 have been investigated, highlighting the equilibrium between the amine, bicarbonate, and the carbamate species. researchgate.netresearchgate.netnih.gov

Amide and Other Derivatives: Beyond carbamates, the amine group readily undergoes acylation with carboxylic acids or their derivatives (like acid chlorides) to form amides. sphinxsai.com This fundamental reaction is widely used to link the trifluoropropylamine moiety to other molecular fragments. For instance, this compound can be used in the synthesis of fluorinated amides, which are of interest in the design of peptide mimetics and other biologically active compounds. rsc.org The catalytic enantioselective reduction of trifluoromethyl-substituted imines represents a common strategy for preparing chiral α-trifluoromethyl amines, which can then be derivatized. nih.gov

The versatility of this compound as a synthetic intermediate is showcased in its use to produce a range of complex molecules, as detailed in the table below.

| Reactant/Starting Material | Reaction Type | Resulting Derivative Class | Significance |

|---|---|---|---|

| Chloroformates / CO2 + Alkyl Halides | Carbamoylation | Carbamates | Common structural motif in pharmaceuticals and agrochemicals. wikipedia.org |

| Carboxylic Acids / Acid Chlorides | Acylation | Amides | Fundamental linkage in peptides and numerous bioactive molecules. sphinxsai.com |

| 1,1,3,3,3-pentafluoropropene (PFP) or hexafluoropropene (HFP) | Nucleophilic Addition/Elimination | Fluorinated Enamines/Amides | Access to highly fluorinated and structurally complex amides for peptide mimetic design. rsc.org |

Introduction into Macrocyclic Structures

Macrocycles, cyclic molecules with rings containing 12 or more atoms, represent an important class of therapeutic agents and chemical probes. The incorporation of chiral building blocks like this compound into these structures can impart conformational rigidity and specific stereochemical features that are crucial for selective binding to biological targets.

The synthesis of nitrogen-containing macrocycles often relies on the reaction of diamines with di-electrophiles (such as diacyl chlorides) under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. As a primary amine, this compound can, in principle, be incorporated into a larger molecule that contains a second primary amine, which can then undergo cyclization.

Alternatively, multicomponent reactions, such as the Ugi four-component reaction, provide a powerful and flexible route to complex macrocycles. nih.gov These strategies often involve the use of bifunctional substrates, where an amine-containing component reacts to form a linear precursor that subsequently cyclizes. The strategic placement of the this compound moiety within one of the building blocks would allow for its efficient introduction into the final macrocyclic product. This approach enables the rapid generation of libraries of diverse macrocycles for screening and drug discovery. nih.gov The trifluoromethyl group and the chiral center from the amine would be expected to influence the conformational preference and biological activity of the resulting macrocycle.

Precursor in the Synthesis of Isotopically Labeled Compounds

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their isotope. wikipedia.org This substitution creates a "labeled" compound that is chemically identical to the parent molecule but can be distinguished using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound can serve as a precursor for the synthesis of such labeled compounds, which are invaluable tools in scientific research. nih.govacs.org

Stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly used for labeling. scripps.edu The synthesis of an isotopically labeled version of this compound would involve incorporating the desired isotope during the synthetic process.

Methods for Isotopic Labeling:

Nitrogen-15 (¹⁵N) Labeling: To introduce a ¹⁵N atom, a ¹⁵N-labeled source of nitrogen, such as ¹⁵N-ammonia or a ¹⁵N-ammonium salt, would be used in the amination step of the synthesis. nih.gov

Carbon-13 (¹³C) Labeling: ¹³C labeling can be achieved by starting with a ¹³C-enriched precursor for the carbon backbone of the molecule, such as ¹³C-labeled acetone or another simple starting material. elsevierpure.com

Deuterium (²H) Labeling: Deuterium can be introduced at specific positions through various methods, including the reduction of a ketone precursor with a deuterated reducing agent (e.g., sodium borodeuteride) or through catalytic hydrogen isotope exchange (HIE) reactions on the final molecule or a late-stage intermediate. nih.gov

The choice of isotope and its position within the molecule depends on the specific application for which the labeled compound is intended.

| Isotope | Common Labeled Precursor/Reagent | Potential Incorporation Strategy | Primary Analytical Detection Method |

|---|---|---|---|

| Nitrogen-15 (¹⁵N) | ¹⁵NH₃ or ¹⁵NH₄Cl | Use in the amination step of the synthesis. | Mass Spectrometry, ¹⁵N NMR Spectroscopy |

| Carbon-13 (¹³C) | ¹³C-labeled starting materials (e.g., ¹³C-acetone) | De novo synthesis from ¹³C-enriched precursors. | Mass Spectrometry, ¹³C NMR Spectroscopy |

| Deuterium (²H or D) | Deuterated reducing agents (e.g., NaBD₄), D₂O | Reduction of a precursor or H-D exchange reactions. | Mass Spectrometry, ²H NMR Spectroscopy |

Applications in Metabolic Studies and Mechanistic Investigations

The synthesis of isotopically labeled this compound opens the door to a range of sophisticated experiments aimed at understanding complex biological and chemical processes.

Metabolic Studies: When a drug candidate containing the (S)-1,1,1-trifluoropropan-2-amyl moiety is administered in its isotopically labeled form, it can be traced as it moves through a biological system. nih.gov This is crucial for absorption, distribution, metabolism, and excretion (ADME) studies. acs.orgresearchgate.net By analyzing samples (e.g., blood, urine, tissues) with mass spectrometry, researchers can distinguish the drug and its metabolites from endogenous molecules, allowing for precise quantification and structural elucidation of the metabolic products. nih.govacs.org This information is vital for understanding a drug's pharmacokinetic profile and identifying potential metabolic liabilities. nih.govresearchgate.net Stable isotope labeling is a key technique in the field of metabolomics for elucidating metabolic pathways and fluxes. nih.govsilantes.com

Mechanistic Investigations: Isotopically labeled compounds are powerful tools for elucidating chemical reaction mechanisms. wikipedia.orgias.ac.in By tracking the position of the isotope from reactant to product, chemists can infer the movement of atoms and the nature of intermediate species. ias.ac.in For example, if a reaction involves the breaking of a carbon-hydrogen bond at a specific position, replacing that hydrogen with deuterium (a kinetic isotope effect study) can reveal whether that bond cleavage is part of the rate-determining step of the reaction. Furthermore, isotopically labeled compounds can serve as internal standards in quantitative analyses, improving the accuracy and reliability of measurements in both pharmacokinetic and mechanistic studies. scripps.edu The ability to create labeled versions of complex molecules derived from this compound provides researchers with essential tools to gain deeper insights into their mode of action and metabolic fate. nih.govyoutube.com

Applications in Medicinal Chemistry and Drug Discovery

As a Key Chirality Source in Pharmaceutical Lead Compounds

(S)-1,1,1-trifluoropropan-2-amine serves as a crucial chiral building block in the synthesis of pharmaceutical lead compounds. The stereochemistry of a drug molecule is paramount to its pharmacological activity, as enantiomers can exhibit different efficacy, potency, and toxicity profiles. The introduction of a trifluoromethyl group at a chiral center can significantly influence a molecule's interaction with its biological target.

The utility of this chiral amine lies in its ability to introduce a specific stereocenter, which is often essential for the desired biological activity of a drug. The trifluoromethyl group, being a strong electron-withdrawing group, can alter the pKa of the amine, influencing its binding characteristics and pharmacokinetic properties. While specific, publicly disclosed pharmaceutical lead compounds incorporating this compound are not extensively detailed in the available literature, its frequent appearance in chemical supplier catalogs tailored for drug discovery underscores its importance as a key intermediate in the synthesis of complex chiral molecules.

Development of Microtubule-Stabilizing Agents for Neurodegenerative Diseases

Recent research has highlighted the incorporation of the this compound moiety in the development of microtubule-stabilizing agents, particularly a class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines (TPDs). These compounds are being investigated as potential therapeutics for neurodegenerative diseases like Alzheimer's disease and other tauopathies. acs.orgnih.gov

Application in Alzheimer's Disease (AD) Research

TPDs are being explored as promising candidates for the treatment of Alzheimer's disease. acs.orgnih.gov A key pathological hallmark of AD is the destabilization of microtubules in neurons, which is linked to the hyperphosphorylation and aggregation of the tau protein. nih.govtechnologypublisher.com Microtubule-stabilizing agents aim to counteract this effect. The this compound fragment has been identified as a key substituent in certain TPDs that influences their interaction with tubulin, the protein that forms microtubules. acs.org The development of brain-penetrant TPDs is a critical aspect of this research, aiming to deliver these therapeutic agents to the central nervous system. acs.orgtechnologypublisher.com

Role in Tauopathy Treatment Strategies and Modulating Tau Pathology

The destabilization of microtubules due to abnormal tau protein is a central feature of a class of neurodegenerative disorders known as tauopathies. nih.gov Research has shown that TPDs can reduce tau pathology in mouse models of tauopathy. nih.govnih.gov The this compound moiety in some TPDs appears to play a role in their ability to modulate tubulin dynamics, which in turn can help to mitigate the downstream effects of tau pathology. acs.org A prototype TPD, CNDR-51657, has been shown to significantly lower tau pathology in aged tau transgenic mice. nih.gov

Contribution to the Stabilization of Microtubule Dynamics in Cellular and Animal Models

Studies in cellular and animal models have demonstrated the potential of TPDs to stabilize microtubule dynamics. In cellular assays, these compounds have been shown to increase levels of acetylated α-tubulin, a marker of stable microtubules. nih.gov In a mouse model of tauopathy (PS19 mice), administration of the TPD CNDR-51657 resulted in a significant improvement in microtubule density and a reduction in axonal dystrophy. nih.govnih.gov These findings suggest that TPDs containing the this compound fragment can effectively correct microtubule deficits in a disease-relevant setting. nih.gov

Table 1: Effects of a Prototype Triazolopyrimidine (TPD) in a Mouse Model of Tauopathy

| Endpoint Assessed | Observation in Vehicle-Treated Mice | Effect of CNDR-51657 Treatment |

| Microtubule (MT) Density | Deficit observed | Significant amelioration |

| Axonal Dystrophy | Present | Significant amelioration |

| Tau Pathology | Present | Significantly lower |

| Cognitive Performance (Barnes maze) | Impaired | Trend toward improvement |

Data sourced from a study on aged PS19 tau transgenic mice treated for 3 months. nih.govnih.gov

Inhibitors Targeting Viral Protein Assembly

The assembly of viral proteins into functional capsids is a critical step in the replication cycle of many viruses, making it an attractive target for antiviral drug development. Small molecules that can interfere with this process are known as capsid assembly modulators.

Contribution to Janus Kinase (JAK) Inhibitor Research

The Janus kinase (JAK) family, comprising four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), is integral to cytokine signaling pathways that regulate immune responses and cellular proliferation. nih.gov Dysregulation of these pathways is implicated in numerous autoimmune disorders and cancers, making JAKs significant therapeutic targets. researcher.life Early research led to the development of pan-JAK inhibitors, which, while effective, often presented side effects due to the inhibition of multiple JAK isoforms. epo.orgresearchgate.net For instance, inhibition of JAK2 is associated with hematological effects such as anemia, while JAK3 inhibition can lead to immunosuppression. nih.gov This has driven the development of second-generation inhibitors with greater selectivity for specific JAK isoforms to improve the benefit-risk profile. researchgate.netnih.gov

The incorporation of fluorinated moieties, particularly the trifluoromethyl (CF3) group, is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile. nih.gov The trifluoromethyl group can increase metabolic stability, improve lipophilicity for better membrane permeability, and enhance binding affinity to target proteins through strong electrostatic and hydrophobic interactions. nih.gov In the context of kinase inhibitors, these properties are highly advantageous for developing potent and selective agents. ugr.es The chiral amine this compound represents a key building block that combines the beneficial properties of a trifluoromethyl group with a stereochemically defined amine, making it a valuable scaffold in the design of advanced therapeutic agents, including selective JAK inhibitors.

Achieving selectivity for JAK1 is a primary objective in the development of treatments for inflammatory and autoimmune diseases. nih.gov Selective JAK1 inhibition is hypothesized to maintain the therapeutic efficacy seen with broader JAK inhibitors while mitigating side effects linked to JAK2 and JAK3 inhibition. researchgate.net Structure-activity relationship (SAR) studies have shown that subtle modifications to inhibitor scaffolds can lead to significant gains in selectivity. nih.gov

The trifluoromethyl group of this compound is a strong electron-withdrawing substituent that can modulate the pKa of the adjacent amine group and engage in specific interactions within the ATP-binding pocket of the kinase. nih.gov Its size and lipophilicity, greater than that of a methyl group, can also be exploited to achieve enhanced hydrophobic interactions, thereby improving both potency and selectivity. nih.gov While specific, publicly disclosed JAK1 inhibitors in late-stage clinical trials directly incorporate the this compound moiety are not prominent, the closely related trifluoroethylamine moiety is present in the selective JAK1 inhibitor Upadacitinib. google.com This highlights the importance of small, fluorinated alkylamine scaffolds in achieving JAK1 selectivity. The unique stereochemistry and the specific trifluoromethylpropyl structure of this compound offer a distinct chemical tool for medicinal chemists to explore novel binding modes and further refine the selectivity profile of next-generation JAK1 inhibitors.

Table 1: Representative Janus Kinase (JAK) Inhibitors and their Selectivity Profiles This table illustrates the concept of kinase selectivity; data is representational and gathered from various sources.

| Compound | Primary Target(s) | IC50 JAK1 (nM) | IC50 JAK2 (nM) | IC50 JAK3 (nM) | Fold Selectivity (JAK2/JAK1) |

| Tofacitinib | Pan-JAK | 1-3 | 2-5 | 50-100 | ~1-2x |

| Upadacitinib | JAK1 | ~40 | ~2000 | >5000 | ~50x |

| Filgotinib | JAK1 | ~10 | ~30 | ~800 | ~3x |

Precursors for Active Metabolites and Prodrug Strategies in Drug Design

The optimization of a drug's pharmacokinetic profile is a critical aspect of its development. Two key strategies employed are the design of prodrugs and the characterization of active metabolites. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. actamedicamarisiensis.roresearchgate.net This approach is often used to improve properties such as solubility, stability, and bioavailability. nih.govslideshare.net The primary amine functional group present in this compound serves as a versatile chemical handle for the implementation of prodrug strategies. This amine can be temporarily masked by forming a bioreversible linkage, such as an amide or carbamate, which can be enzymatically cleaved in vivo to release the active drug.

Other Emerging Therapeutic Applications and Targets

Beyond its role in the development of kinase inhibitors, the unique chemical properties of this compound make it a valuable building block for exploring a range of other therapeutic targets.

Central Nervous System (CNS) Agents: The strategic use of fluorine is a common tactic in the design of drugs targeting the CNS. researchgate.net The lipophilicity imparted by the trifluoromethyl group can enhance a molecule's ability to cross the blood-brain barrier (BBB), a critical requirement for drugs targeting neurological and psychiatric disorders. researchgate.netnih.gov Therefore, derivatives of this compound are being investigated as scaffolds for novel CNS-active compounds.

Antiproliferative Agents: The search for novel anticancer agents is a continuous effort in medicinal chemistry. Nitrogen-containing heterocyclic compounds and unique amine derivatives are frequently explored as scaffolds for new antiproliferative drugs. mdpi.com The introduction of the this compound moiety into various molecular frameworks could lead to the discovery of compounds with novel mechanisms of action or improved activity against cancer cell lines. mdpi.com

Agrochemicals: The utility of trifluoro-substituted compounds extends beyond human pharmaceuticals into the development of modern agrochemicals. google.com For instance, the structurally related compound 3-octylthio-1,1,1-trifluoropropan-2-one has been identified as a potent inhibitor of juvenile-hormone esterase (JHE) in insects, an enzyme critical for their development. wikipedia.org This suggests that the 1,1,1-trifluoropropan-2-yl core is a biologically active scaffold, and amine derivatives could be explored for the development of new classes of insecticides or other crop-protection agents.

Structure Activity Relationship Sar Studies of Derived Compounds

Impact of the (S)-1,1,1-trifluoropropan-2-amine Moiety on Biological Activity and Potency

The this compound moiety is a valuable substituent in drug design, often enhancing the biological activity and potency of lead compounds. Its incorporation can significantly improve a molecule's profile, a fact supported by numerous studies in medicinal chemistry. For instance, replacing a nitro group with a trifluoromethyl group in certain compounds has led to more potent analogues with improved metabolic stability. nih.govnih.govelsevierpure.com

The strategic inclusion of this moiety can lead to a substantial increase in biological activity. Research has shown that in some cases, the substitution of a methyl group with a trifluoromethyl group can increase biological activity by at least an order of magnitude. acs.org This enhancement is often attributed to the unique electronic and steric properties of the trifluoromethyl group.

A compelling example of the trifluoromethyl group's impact is seen in the development of anticancer agents. In a study on isoxazole-based molecules, the introduction of a trifluoromethyl group resulted in a nearly eight-fold increase in anticancer activity against human breast cancer cell lines compared to its non-fluorinated counterpart. nih.gov

The following table summarizes the impact of the trifluoromethyl group on the bioactivity of selected compounds:

| Compound Class | Modification | Impact on Bioactivity | Reference |

| CB1 Receptor Modulators | Replacement of aliphatic NO2 with CF3 | Increased potency | nih.govnih.gov |

| Isoxazole-based molecules | Introduction of CF3 group | ~8-fold increase in anti-cancer activity | nih.gov |

| General Compounds | Replacement of -CH3 with -CF3 | Potential for >10-fold increase in activity | acs.org |

Correlations between Stereochemistry and Pharmacological Profile in Novel Therapeutics

The stereochemistry of the this compound moiety is a critical determinant of a drug's pharmacological profile. ontosight.ai The specific three-dimensional arrangement of atoms is crucial for the interaction between a drug and its biological target. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological effects.

The synthesis of enantiomerically pure compounds is therefore of paramount importance in drug development. ontosight.ai Chiral fluorinated building blocks like this compound allow for the construction of complex molecules with a defined stereochemistry, which is essential for achieving the desired biological activity. For example, in the development of certain enzyme inhibitors, the (S)-configuration of a molecule containing a trifluoromethyl group attached to a stereogenic center was found to be crucial for its inhibitory potency. mdpi.com

The synthesis of specific enantiomers, such as this compound, is often achieved through asymmetric synthesis methods to ensure high optical purity. ontosight.aisoton.ac.uk The choice of the (S)- or (R)-enantiomer can dramatically alter the efficacy and safety of a drug.

Influence of the Trifluoromethyl Group on Molecular Interactions and Ligand Binding

The trifluoromethyl (CF3) group exerts a profound influence on molecular interactions and ligand binding, which is a key reason for its prevalence in medicinal chemistry. mdpi.comresearchgate.net Its strong electron-withdrawing nature and steric profile significantly alter the electronic properties of a molecule, which can enhance binding affinity to biological targets. mdpi.com

The high electronegativity of the fluorine atoms in the CF3 group can improve hydrogen bonding and electrostatic interactions with protein residues. mdpi.com Specifically, the CF3 group can participate in orthogonal multipolar C-F···C=O interactions with the protein backbone, which can lead to a substantial gain in binding affinity. nih.gov The introduction of a CF3 group has been shown to improve the inhibitory activity of menin-MLL inhibitors by engaging in short interactions with the menin backbone. nih.gov

Furthermore, the CF3 group is known to be bulkier than a methyl group and is one of the most frequently used lipophilic substituents in drug design. mdpi.com This increased lipophilicity can facilitate membrane permeability and improve drug-receptor interactions. mdpi.com In a statistical analysis of protein-ligand complexes, it was found that the -CF3 group preferentially interacts with amino acid residues such as Phenylalanine, Methionine, Leucine, and Tyrosine. acs.org

The table below highlights the types of interactions influenced by the trifluoromethyl group:

| Interaction Type | Description | Impact on Binding | Reference |

| Multipolar Interactions | Orthogonal C-F···C=O interactions with protein backbone | Substantial gain in affinity | nih.gov |

| Hydrogen Bonding | Enhanced due to high electronegativity | Improved target binding | mdpi.com |

| Electrostatic Interactions | Strengthened by electron-withdrawing nature | Increased binding energy | acs.org |

| Hydrophobic Interactions | Increased lipophilicity | Favorable interactions with nonpolar residues | mdpi.com |

Exploration of Substituent Effects in Derivatized Scaffolds and Their Biological Consequences

The derivatization of molecular scaffolds containing the this compound moiety allows for the fine-tuning of their biological properties. mdpi.com The nature and position of substituents on these scaffolds can have significant consequences for their activity, selectivity, and pharmacokinetic profiles. core.ac.uk

For instance, the introduction of a trifluoromethyl group onto an aromatic ring can significantly alter its electronic properties, making it more susceptible to nucleophilic attack, which can be a key step in the synthesis of more complex derivatives. core.ac.uk The electron-withdrawing effect of the CF3 group can also influence the acidity of nearby functional groups, which can in turn affect ligand-receptor interactions.

Metabolic Stability and Pharmacokinetic Implications of the Amine Fragment

The this compound fragment often imparts favorable metabolic stability and pharmacokinetic properties to drug candidates. mdpi.comwechemglobal.com The trifluoromethyl group is known for its high metabolic stability, which can lead to a longer half-life and reduced drug dosage. mdpi.comnih.gov This stability is attributed to the strength of the carbon-fluorine bond. mdpi.com

Studies have shown that replacing a metabolically vulnerable group with a trifluoromethyl group can lead to compounds with improved in vitro metabolic stability. nih.govnih.govelsevierpure.com For example, N-trifluoromethyl azoles have demonstrated increased metabolic stability compared to their N-methyl analogues. nih.gov The metabolic stability of a compound is a crucial parameter evaluated during the drug discovery process to predict its in vivo performance. mdpi.com

The following table summarizes the pharmacokinetic implications of the trifluoromethyl group:

| Pharmacokinetic Parameter | Influence of Trifluoromethyl Group | Consequence | Reference |

| Metabolic Stability | Increased due to strong C-F bonds | Longer half-life, reduced clearance | mdpi.comnih.gov |

| Lipophilicity | Enhanced | Improved absorption and membrane permeability | nih.govmdpi.com |

| Oral Bioavailability | Often improved | Better drug exposure after oral administration | wechemglobal.com |

| Cytochrome P450 Metabolism | Can be a site of metabolism | Influences drug clearance and potential for drug-drug interactions | researchgate.net |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including derivatives of (S)-1,1,1-trifluoropropan-2-amine. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive characterization of molecular frameworks.

¹H NMR, ¹³C NMR, and ¹⁹F NMR for Chemical Shift Analysis

¹H NMR spectra provide information about the proton environment in a molecule. In derivatives of this compound, the chemical shifts of the protons on the ethylamine (B1201723) backbone are particularly diagnostic. For instance, the methine proton (CH) adjacent to the trifluoromethyl and amino groups, and the methyl protons (CH₃) exhibit characteristic shifts and coupling patterns that can be used to confirm the structure of a derivative. researchgate.netorganicchemistrydata.org

¹³C NMR offers insights into the carbon skeleton. The carbon atom attached to the three fluorine atoms (CF₃) shows a distinct quartet in the spectrum due to C-F coupling, a signature feature for compounds containing a trifluoromethyl group. The chemical shifts of the other carbon atoms in the propanamine chain are also influenced by their chemical environment, providing valuable structural information. rsc.org

¹⁹F NMR is especially powerful for analyzing fluorinated compounds. nih.gov For derivatives of this compound, the trifluoromethyl group typically appears as a singlet in the ¹⁹F NMR spectrum, unless there are other fluorine atoms or chiral centers nearby that would induce more complex splitting patterns. nih.gov The chemical shift of the CF₃ group is sensitive to the electronic environment, making it a useful probe for studying intermolecular interactions and conformational changes. rsc.orgsoton.ac.uk

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | ~3.5-4.0 | m | - | CH |

| ¹H | ~1.2-1.5 | d | ~7 | CH₃ |

| ¹³C | ~125 (q) | q | ~280 | CF₃ |

| ¹³C | ~50-60 (q) | q | ~30 | CH |

| ¹³C | ~15-20 | s | - | CH₃ |

| ¹⁹F | ~-75 | s | - | CF₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific derivative.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity of atoms and the stereochemistry of complex molecules derived from this compound. nih.gov

COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the molecule. This is crucial for tracing the spin systems of the ethylamine backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine the spatial proximity of protons, which is essential for elucidating the stereochemistry and conformation of the molecule. researchgate.net

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital analytical tool for monitoring the progress of reactions involving this compound and for confirming the identity of the resulting products. ionicon.comwikipedia.orgionicon.com It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. thermofisher.comnih.govpnnl.govmdpi.com This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of a derivative of this compound can be used to confirm its identity and purity. rsc.org

Table 2: HRMS Data for a Hypothetical Derivative

| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) | Elemental Composition |

|---|---|---|---|---|

| [M+H]⁺ | 250.1234 | 250.1236 | 0.8 | C₁₀H₁₅F₃N₂O |

Note: The data presented is for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to gain insights into its conformational properties. researchgate.netoberlin.edu

In derivatives of this compound, characteristic vibrational modes can be observed:

N-H stretching vibrations in primary and secondary amines typically appear in the region of 3300-3500 cm⁻¹ in the IR spectrum. orgchemboulder.comlibretexts.org

C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions, usually in the 1100-1300 cm⁻¹ region.

C-N stretching vibrations are also observable and can provide information about the nature of the amine. docbrown.info

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum.

Chromatographic Purity Assessment and Enantiomeric Excess Determination in Complex Mixtures

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for determining the enantiomeric excess (e.e.) in chiral separations.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity analysis. bldpharm.com By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound and quantified.

For the determination of enantiomeric excess, chiral chromatography is the method of choice. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. This is crucial for ensuring the stereochemical integrity of the final product, which is often critical for its biological activity. nih.gov The development of efficient derivatization protocols can further enhance the separation and detection of enantiomers in complex mixtures. nih.gov

X-ray Crystallography for Absolute Configuration Determination of Derived Compounds

X-ray crystallography stands as a definitive and powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. In the context of chiral molecules such as derivatives of this compound, this analytical method provides the absolute configuration of stereocenters, offering incontrovertible proof of their spatial orientation. The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal's internal structure, allowing for the generation of a detailed electron density map and, consequently, the precise location of each atom.

For chiral molecules, the determination of absolute configuration is made possible by the phenomenon of anomalous dispersion. researchgate.net This effect occurs when the X-ray energy is close to the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. researchgate.net This phase shift breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. The small differences between these intensities, known as Bijvoet pairs, can be measured and used to establish the absolute structure of the molecule. researchgate.net The Flack parameter is a critical value refined during the crystallographic analysis that indicates whether the determined absolute structure is correct; a value close to 0 suggests the correct enantiomer has been modeled.

In the study of this compound, researchers have utilized X-ray crystallography to confirm the stereochemistry of intermediates and derivatives, ensuring the integrity of the chiral center throughout synthetic sequences. For instance, in a stereoselective synthesis of enantiomerically enriched 1,1,1-trifluoropropan-2-amine, X-ray crystallographic analysis was employed to unambiguously determine the relative configuration of diastereomeric N-trifluoroisopropylsulfinamide intermediates. soton.ac.uk

A notable example involves the preparation and analysis of the triflate salt of this compound, (S)-1,1,1-trifluoropropan-2-ammonium triflate. The formation of high-quality crystals of this salt allowed for its detailed structural elucidation by X-ray diffraction. soton.ac.uk This analysis is crucial as it provides a crystalline derivative of the parent amine, enabling the direct confirmation of its absolute stereochemistry.

The crystallographic data obtained from such an analysis provides a wealth of information beyond just the absolute configuration. It reveals precise bond lengths, bond angles, and torsion angles within the molecule, offering insights into its conformational preferences in the solid state. This information is invaluable for understanding the steric and electronic properties of the trifluoromethyl group and its influence on the local geometry of the molecule.

Below is a representative table of crystallographic data that would be obtained from an X-ray diffraction study of a derivative of this compound, such as its triflate salt.

| Crystal Data and Structure Refinement | |

| Empirical Formula | C4H6F6NO3S |

| Formula Weight | 262.15 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 5.50 Å, b = 8.90 Å, c = 18.20 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 891.0 Å3 |

| Z | 4 |

| Calculated Density | 1.955 Mg/m3 |

| Absorption Coefficient | 0.35 mm-1 |

| F(000) | 528 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta Range for Data Collection | 3.5 to 27.5° |

| Reflections Collected | 8150 |

| Independent Reflections | 2045 [R(int) = 0.035] |

| Completeness to Theta = 27.5° | 99.8 % |

| Refinement Method | Full-matrix least-squares on F2 |

| Data / Restraints / Parameters | 2045 / 0 / 154 |

| Goodness-of-fit on F2 | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.042, wR2 = 0.105 |

| R indices (all data) | R1 = 0.051, wR2 = 0.112 |

| Absolute Structure Parameter (Flack Parameter) | 0.02(7) |

| Largest Diff. Peak and Hole | 0.45 and -0.38 e.Å-3 |

This detailed structural information is not only fundamental for the unequivocal assignment of the (S)-configuration but also serves as a crucial reference for computational studies and for understanding the interactions of this chiral building block in more complex chemical and biological systems.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Stereochemical Preferences of the (S)-Enantiomer

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. For (S)-1,1,1-trifluoropropan-2-amine, the presence of the chiral center and the bulky, electron-withdrawing trifluoromethyl group dictates its conformational landscape.

Conformational analysis, often performed using computational methods, reveals the energetically preferred arrangements of atoms in the molecule. The rotation around the C1-C2 bond is of particular interest. Due to the steric bulk and electrostatic properties of the trifluoromethyl group, certain rotational isomers (rotamers) will be more stable than others. It is hypothesized that staggered conformations, which minimize torsional strain, are favored. Furthermore, the gauche effect may play a role, where a conformation with the amino group and trifluoromethyl group in a gauche relationship (a 60° dihedral angle) might be unexpectedly stabilized by hyperconjugation or electrostatic interactions.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. researchgate.netyoutube.com These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

For this compound, DFT calculations can determine key electronic descriptors. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Note: Specific values require dedicated quantum chemical calculations and are presented here as illustrative placeholders.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of Derived Compounds

To explore the therapeutic potential of derivatives of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods model the interaction between a small molecule (ligand) and its biological target, typically a protein. acs.org

Molecular docking predicts the preferred binding mode and orientation of a ligand within a protein's active site. openmedicinalchemistryjournal.com For a derivative of this compound, docking studies can reveal how the key functional groups—the amine, the methyl group, and the trifluoromethyl group—engage in interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions with the protein's amino acid residues. The trifluoromethyl group is particularly adept at forming favorable contacts in hydrophobic pockets and can sometimes participate in non-conventional hydrogen bonds or halogen bonds. mdpi.com The docking score, a numerical value that estimates the binding affinity, helps in ranking potential drug candidates. acs.org

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. acs.org MD simulations model the movements of atoms over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein upon binding. nih.gov These simulations can help refine the understanding of the key interactions that stabilize the complex and provide insights into the entropic and enthalpic contributions to the binding free energy.

In silico Prediction of Biological Activity, ADMET Properties, and Metabolism for Derivatives

In the early stages of drug discovery, it is crucial to assess not only the potential efficacy of a compound but also its likely behavior in the body. In silico tools play a vital role in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govfrontiersin.org

For derivatives of this compound, various computational models can predict key ADMET parameters. nih.gov These models are often built using large datasets of known compounds and their experimentally determined properties.

Absorption: Predictions can be made for properties like human intestinal absorption, Caco-2 cell permeability (a model for the gut wall), and skin permeability. nih.govfrontiersin.org

Distribution: Parameters such as plasma protein binding and blood-brain barrier penetration can be estimated. The lipophilicity conferred by the trifluoromethyl group can be a key factor here. mdpi.com

Metabolism: Predicting the sites of metabolism (SOMs) is critical. Computational tools can identify which atoms in a molecule are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.govmdpi.com The trifluoromethyl group is known to be very stable and can block metabolism at or near its point of attachment, a strategy often used to increase a drug's half-life. nih.gov

Excretion: Properties related to how the compound is eliminated from the body, such as total clearance, can be estimated. researchgate.net

Toxicity: A range of potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity, can be flagged by in silico models based on structural alerts. frontiersin.orgjonuns.com

Table 2: Example of an In Silico ADMET Profile for a Hypothetical Derivative

| ADMET Property | Prediction | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Caco-2 Permeability | High | Likely to be well-absorbed across the gut wall |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates |

| Metabolic Stability (t½) | Increased | CF3 group may shield the molecule from rapid metabolism |

| Blood-Brain Barrier | Penetrant | Potential for CNS activity |

| Hepatotoxicity | Low risk | No structural alerts for liver toxicity |

Note: This table is illustrative. Actual predictions are generated using specialized software like pkCSM, Discovery Studio, or QSAR toolboxes. frontiersin.orgnih.gov

Computational Approaches for Rational Design of New Derivatives

The ultimate goal of these computational studies is to guide the rational design of new, improved molecules. openmedicinalchemistryjournal.com By integrating the insights gained from conformational analysis, quantum mechanics, docking, and ADMET prediction, medicinal chemists can make more informed decisions about which derivatives to synthesize and test.

Structure-based drug design (SBDD) uses the three-dimensional structure of the target protein to design ligands with high affinity and selectivity. If a docking study reveals an empty hydrophobic pocket in the active site, for example, chemists might design a derivative that extends the scaffold to fill that pocket, potentially increasing binding affinity.

Ligand-based drug design (LBDD) is used when the structure of the target is unknown. It relies on analyzing a set of known active molecules to build a pharmacophore model—a 3D arrangement of essential features required for activity. New derivatives of this compound can then be designed to fit this pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical equations that link the structural features of a series of compounds to their biological activity. researchgate.net By building a QSAR model for a set of derivatives, chemists can predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts toward the most promising candidates. Through these iterative cycles of computational design, synthesis, and testing, the this compound scaffold can be optimized to produce potent, selective, and safe drug candidates. mdpi.com

Future Directions and Emerging Research Areas

Development of Novel and More Efficient Enantioselective Synthetic Methodologies for (S)-1,1,1-trifluoropropan-2-amine

The commercial value and utility of this compound have spurred significant research into more efficient and safer synthetic routes, moving away from traditional methods with harsh reagents. Industrial-scale synthesis has often relied on the fluorination of L-alanine using sulfur tetrafluoride (SF4), a toxic gas requiring specialized facilities, which contributes to the high cost of the final product. soton.ac.uk

Emerging research focuses on laboratory-compatible and scalable enantioselective methods. One promising strategy involves the use of chiral sulfinamide auxiliaries. A three-step synthesis has been described where a chiral sulfinimine is reduced to yield the desired (S)-configured amine with high diastereoselectivity (92-96% de). soton.ac.uk This approach avoids the hazards of SF4. Another key innovation in this area is the synthesis of a novel triflate salt of the amine, which can be used directly in subsequent reactions, such as epoxide openings, without needing to isolate the free amine. soton.ac.uk

Biocatalysis represents another major frontier for the synthesis of chiral amines. nih.gov Engineered enzymes, particularly transaminases and amine dehydrogenases, offer high efficiency and stereoselectivity under sustainable, mild conditions. nih.govdovepress.com These enzymatic methods can convert prochiral ketones into enantiopure amines with high precision. nih.gov While direct enzymatic synthesis of this compound is an area of active development, the principles have been successfully applied to produce complex chiral amines for pharmaceuticals, such as the antidiabetic drug sitagliptin. nih.gov The development of robust enzymes tailored for trifluoromethyl ketones is a key objective.

Transition metal-catalyzed asymmetric hydrogenation of the corresponding ketimines is also a powerful and direct approach. nih.gov This method has seen widespread industrial use for other chiral amines and is a focal point for producing α-trifluoromethyl amines due to its high efficiency and enantioselectivity. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Key Reagents/Catalysts | Advantages | Challenges/Research Focus | Reference |

|---|---|---|---|---|

| Classical Fluorination | L-alanine, Sulfur Tetrafluoride (SF4) | Established industrial process | Use of toxic SF4 gas, requires specialized facilities | soton.ac.uk |

| Chiral Auxiliary | Chiral sulfinamide, NaBH4 or L-selectride | High diastereoselectivity, avoids SF4 | Multi-step process, stoichiometric use of chiral auxiliary | soton.ac.uk |

| Biocatalysis | Engineered Transaminases, Amine Dehydrogenases | High enantioselectivity, sustainable, mild conditions | Enzyme stability and substrate scope for fluorinated ketones | nih.govdovepress.com |

| Asymmetric Hydrogenation | Iridium or Rhodium catalysts with chiral ligands | High efficiency, catalytic, direct approach | Synthesis of stable ketimine precursor, catalyst cost | nih.govnih.gov |

Expansion of its Utility as a Chiral Building Block in New Chemical Space and Reaction Types

This compound is a highly valued chiral building block, primarily because the trifluoromethyl group can significantly alter the physicochemical properties of a molecule. soton.ac.uknih.gov The introduction of a CF3 group can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design. nih.govnih.gov

Future research aims to expand the utility of this amine beyond its current applications. A key area is its use in novel reaction types to access previously unexplored chemical space. nih.gov For instance, researchers are using trifluoroethylamine derivatives as building blocks in complex asymmetric reactions. One such example is the asymmetric SN2'-SN2' reaction between N-2,2,2-trifluoroethylisatin ketimines and Morita-Baylis-Hillman (MBH) carbonates, which produces a range of chiral α-trifluoromethylamines with excellent yields and stereoselectivities. nih.gov The products of these reactions can be further transformed into other valuable structures, such as γ-trifluoromethyl-α-methylenelactams. nih.gov

The development of new synthetic strategies that leverage the unique reactivity of the amine and the influence of the adjacent CF3 group is ongoing. This includes its incorporation into multicomponent reactions, C-H activation strategies, and photoredox catalysis to build complex molecular architectures from a simple, chiral starting material. The goal is to streamline the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. enamine.net

Exploration of this compound-Derived Compounds in Uncharted Therapeutic Areas

The α-trifluoromethyl amine motif is a powerful bioisostere for the amide bond, a common feature in biologically active peptides and proteins. nih.gov This substitution can improve a drug's oral bioavailability and metabolic stability. While derivatives have been explored in established areas, a significant future direction is the exploration of their potential in uncharted therapeutic areas.

The unique properties imparted by the fluorinated amine scaffold could be beneficial in treating a wide range of conditions. Current FDA-approved fluorinated drugs span therapeutic areas from cancer and HIV to migraines and autoimmune diseases. mdpi.com For example, compounds containing trifluoromethyl groups have shown high potency as kinase inhibitors in oncology. mdpi.com

Future research will likely focus on designing and synthesizing libraries of compounds derived from this compound to screen against novel biological targets. Emerging therapeutic areas where such compounds could prove beneficial include:

Neurodegenerative Diseases: The ability of the CF3 group to enhance blood-brain barrier penetration could be exploited to develop new treatments for diseases like Alzheimer's or Parkinson's. nih.gov

Metabolic Disorders: The stability and unique binding properties of these derivatives could lead to novel inhibitors for enzymes involved in metabolic syndromes.

Rare and Neglected Diseases: The versatility of this building block allows for the creation of diverse molecular structures that could be effective against pathogens or protein targets associated with rare diseases. cdisc.org

Anti-infectives: Fluorinated compounds, including those with trifluoromethyl groups, have shown promise as antibacterial and antifungal agents, potentially helping to combat the rise of drug-resistant microbes. nih.gov

Development of Advanced Fluorination Techniques Utilizing the Amine Scaffold for Enhanced Drug Properties

While this compound is a product of fluorination, an emerging research avenue explores using amine scaffolds themselves as platforms or directing groups for novel fluorination reactions. The development of new and more selective fluorination techniques is critical for modern drug discovery, as the position of the fluorine atom can dramatically impact a drug's properties. nih.gov

Future work may involve designing catalysts or reagents where a derivative of this compound or a similar chiral amine acts as a ligand or directing group. This could enable site-selective and stereoselective fluorination of complex molecules, a significant challenge in synthetic chemistry. By controlling the placement of additional fluorine atoms or fluorinated groups (e.g., -OCF3, -SCF3) onto a drug candidate scaffold, chemists can fine-tune its metabolic profile, pKa, and binding interactions for enhanced therapeutic effect. nih.govmdpi.com

Integration with Automated Synthesis and High-Throughput Screening Platforms

To accelerate the drug discovery process, the integration of this compound chemistry with modern automation and screening technologies is essential. Automated synthesis platforms can rapidly generate large libraries of derivatives from a common building block, enabling a much broader exploration of chemical space in a shorter time. nih.gov

High-Throughput Screening (HTS) allows for the rapid pharmacological evaluation of these extensive compound libraries against various biological targets. nih.gov For example, an HTS campaign could identify derivatives of this compound that are potent inhibitors of a specific enzyme or that modulate a particular receptor. nih.gov This combination of automated synthesis and HTS creates a powerful engine for hit identification and lead optimization. Future research will focus on developing robust synthetic routes compatible with automated platforms and designing focused libraries of this compound derivatives tailored for specific disease targets, ultimately shortening the timeline for bringing new, innovative medicines to the clinic.

Q & A

Q. What are the key synthetic routes for enantioselective preparation of (S)-1,1,1-trifluoropropan-2-amine, and how do reaction conditions influence stereochemical purity?

Methodological Answer:

- Chiral Resolution : Separation of racemic mixtures using chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution with lipases .

- Asymmetric Synthesis : Use of (S)-proline-derived catalysts in reductive amination of trifluoromethyl ketones to achieve >95% enantiomeric excess (ee) .

- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (<0°C for kinetic resolution), and stoichiometric ratios of reagents (e.g., K₂CO₃ in alkylation reactions) .

Q. How can researchers validate the stereochemical integrity of this compound post-synthesis?

Methodological Answer:

- NMR Analysis : ¹⁹F NMR to detect trifluoromethyl group splitting patterns (δ ≈ -70 ppm, singlet for pure enantiomers) .

- Polarimetry : Measure specific rotation ([α]²⁵D) and compare to literature values (e.g., [α]²⁵D = +15.6° for (S)-enantiomer in chloroform) .

- Chiral HPLC : Retention time matching with certified standards (e.g., Chiralcel OD-H column, hexane:IPA eluent) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to microtubule-associated targets in neurodegenerative disease models?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare (S)- and (R)-enantiomers in tubulin polymerization assays. The (S)-enantiomer shows 10-fold higher binding affinity to the vinca domain due to optimal fluorine-mediated hydrophobic interactions .

- Computational Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with β-tubulin (PDB: 1SA0). Key residues: Tyr224 and Asp177 .

- In Vivo Validation : Administer enantiomers in tauopathy mouse models and quantify neurofibrillary tangle reduction via immunohistochemistry .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis : Cross-reference datasets from PubChem and ChEMBL to identify outliers (e.g., IC₅₀ discrepancies in kinase inhibition assays) .

- Dose-Response Reproducibility : Use standardized assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Proteomic Profiling : Employ thermal shift assays (TSA) to confirm target engagement specificity in complex biological matrices .

Q. How can researchers optimize the stability of this compound in aqueous media for pharmacokinetic studies?

Methodological Answer:

- pH Control : Maintain pH > 8.5 to prevent amine protonation and degradation (t₁/₂ increases from 2h to 24h at pH 9.0) .

- Lyophilization : Formulate as hydrochloride salt (e.g., this compound·HCl) to enhance shelf life .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to improve solubility without racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings